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molecular formula C11H12O2 B8526327 7-Propoxybenzofuran

7-Propoxybenzofuran

Cat. No. B8526327
M. Wt: 176.21 g/mol
InChI Key: LEZDZQIXDKJJCL-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

To a solution of 6-hydroxybenzofuran (1.30 g) in DMF (15 ml) was added potassium carbonate (1.88 g) and then was added dropwise bromopropane (1.44 g) under nitrogen atmosphere, and the mixture was refluxed overnight. To the mixture was added water, and the mixture was extracted with ethyl acetate (twice). The organic layer was washed with water (three times) and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give yellow oil of 7-propoxybenzofuran (0.93 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].Br[CH2:18][CH2:19]C.O>CN(C=O)C>[CH2:11]([O:14][C:3]1[C:4]2[O:8][CH:7]=[CH:6][C:5]=2[CH:9]=[CH:10][CH:2]=1)[CH2:18][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OC1=CC2=C(C=CO2)C=C1
Name
Quantity
1.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The organic layer was washed with water (three times)
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=CC=CC=2C=COC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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